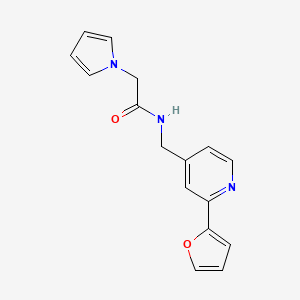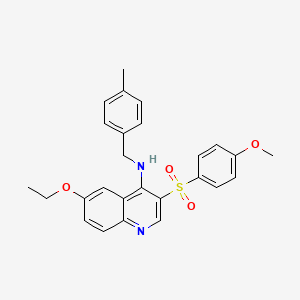![molecular formula C12H19N3O B2732304 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine CAS No. 2197666-68-3](/img/structure/B2732304.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is a chemical compound that has recently gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in many studies. In
Mecanismo De Acción
The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine is not yet fully understood. However, it has been suggested that it may exert its anticancer and anti-inflammatory effects through the inhibition of certain enzymes and signaling pathways. It has also been suggested that it may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. It has also been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been found to be effective against certain insect pests by disrupting their nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Additionally, it has been shown to have good stability, making it suitable for use in long-term experiments. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine. One direction is to further investigate its anticancer properties and to explore its potential use in cancer therapy. Another direction is to study its potential use as an anti-inflammatory and neuroprotective agent, with a focus on its mechanism of action. Additionally, further research is needed to explore its potential as an insecticide and to determine its efficacy against a wider range of insect pests.
Métodos De Síntesis
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine has been achieved through different methods. One of the most commonly used methods is the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with methyl hydrazinecarboxylate in the presence of a base. Another method involves the reaction of tert-butyl 3-(2-bromoacetyl)azetidine-1-carboxylate with methyl hydrazinecarboxylate in the presence of a base. Both methods have been reported to yield good results.
Aplicaciones Científicas De Investigación
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-methylpyrazine has shown potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Moreover, it has been studied for its potential use as an insecticide, as it has been found to be effective against certain insect pests.
Propiedades
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-methylpyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-11(14-6-5-13-9)16-10-7-15(8-10)12(2,3)4/h5-6,10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCECJJNEAVMTSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OC2CN(C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

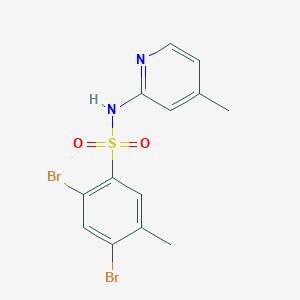
![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)
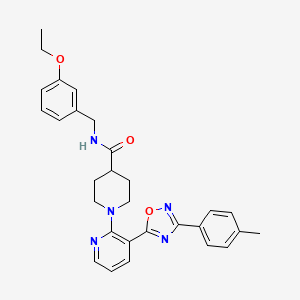
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)
![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)
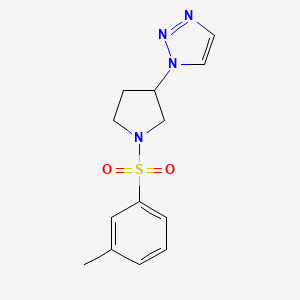
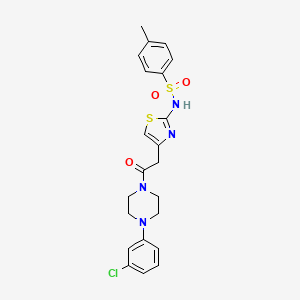
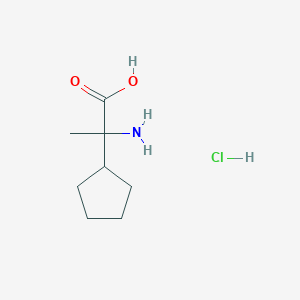
![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)
![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)
